![molecular formula C48H36N4O4Zn B14911258 [5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc](/img/structure/B14911258.png)
[5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato(2-)- is a porphyrin derivative, a class of macrocyclic compounds known for their extensive applications in various fields. Porphyrins are characterized by their large, conjugated ring systems, which allow them to absorb light and participate in electron transfer reactions. This particular compound is notable for its four methoxyphenyl groups attached to the porphyrin core, which can influence its chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato(2-)- typically involves the condensation of pyrrole with 4-methoxybenzaldehyde under acidic conditions to form the porphyrin macrocycle. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the macrocyclic structure. The resulting porphyrin is then purified through column chromatography or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production processes .
化学反应分析
Types of Reactions
(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato(2-)- undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups to tailor the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of metalloporphyrins, while substitution reactions can yield a wide range of functionalized porphyrins .
科学研究应用
(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato(2-)- has numerous applications in scientific research:
作用机制
The mechanism by which (SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato(2-)- exerts its effects involves its ability to absorb light and participate in electron transfer reactions. The compound’s large conjugated ring system allows it to absorb light in the visible region, which can excite electrons to higher energy states. These excited electrons can then participate in various chemical reactions, such as the generation of reactive oxygen species in photodynamic therapy .
相似化合物的比较
Similar Compounds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Similar in structure but with carboxylic acid groups instead of methoxy groups, leading to different solubility and reactivity properties.
5,10,15,20-Tetrakis(1-methyl-4-pyridyl)porphyrin: Contains pyridyl groups, which can enhance its ability to coordinate with metal ions.
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: Features hydroxy groups that can participate in hydrogen bonding, affecting its physical properties.
Uniqueness
(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato(2-)- is unique due to its methoxy substituents, which can influence its electronic properties and make it suitable for specific applications in catalysis, photodynamic therapy, and electronic devices .
属性
分子式 |
C48H36N4O4Zn |
|---|---|
分子量 |
798.2 g/mol |
IUPAC 名称 |
zinc;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4O4.Zn/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |
InChI 键 |
JVTZUBSRLYIOOA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




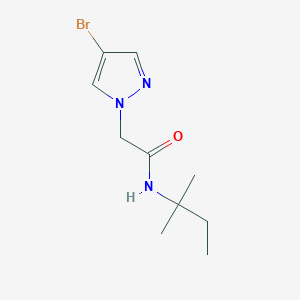
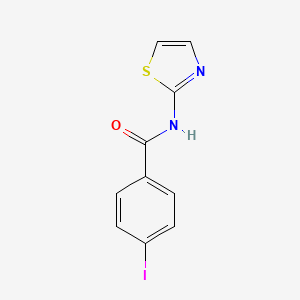
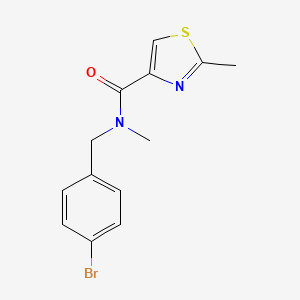
![Diphenyl(2'-(4-(trifluoromethyl)phenyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14911201.png)

![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-(3-propan-2-yloxypropyl)benzamide](/img/structure/B14911212.png)
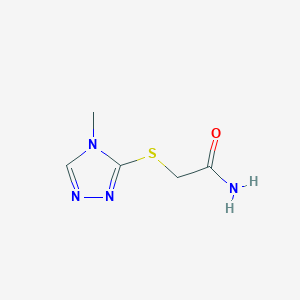
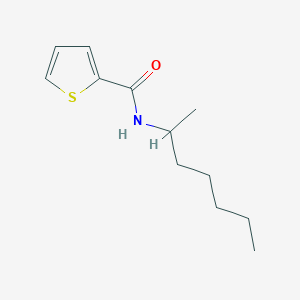

![[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B14911235.png)


